9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid is a dioxo monocarboxylic acid that consists of hydrindane bearing two oxo substituents at positions 1 and 5, a methyl substituent at position 7a and a 2-carboxyethyl substituent at position 4 (3aS,4S,7aS-diastereomer). It has a role as a bacterial metabolite. It is a diketone, a dioxo monocarboxylic acid and a carbobicyclic compound. It is a conjugate acid of a 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate. It derives from a hydride of a hydrindane.
Brand Name: Vulcanchem
CAS No.: 1944-63-4
VCID: VC20834969
InChI: InChI=1S/C13H18O4/c1-13-7-6-10(14)8(2-5-12(16)17)9(13)3-4-11(13)15/h8-9H,2-7H2,1H3,(H,16,17)/t8-,9-,13-/m0/s1
SMILES: CC12CCC(=O)C(C1CCC2=O)CCC(=O)O
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid

CAS No.: 1944-63-4

Cat. No.: VC20834969

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid - 1944-63-4

Specification

Description 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid is a dioxo monocarboxylic acid that consists of hydrindane bearing two oxo substituents at positions 1 and 5, a methyl substituent at position 7a and a 2-carboxyethyl substituent at position 4 (3aS,4S,7aS-diastereomer). It has a role as a bacterial metabolite. It is a diketone, a dioxo monocarboxylic acid and a carbobicyclic compound. It is a conjugate acid of a 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate. It derives from a hydride of a hydrindane.
CAS No. 1944-63-4
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name 3-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]propanoic acid
Standard InChI InChI=1S/C13H18O4/c1-13-7-6-10(14)8(2-5-12(16)17)9(13)3-4-11(13)15/h8-9H,2-7H2,1H3,(H,16,17)/t8-,9-,13-/m0/s1
Standard InChI Key PCCFNLPWOFTZPJ-RVBZMBCESA-N
Isomeric SMILES C[C@]12CCC(=O)[C@H]([C@@H]1CCC2=O)CCC(=O)O
SMILES CC12CCC(=O)C(C1CCC2=O)CCC(=O)O
Canonical SMILES CC12CCC(=O)C(C1CCC2=O)CCC(=O)O

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